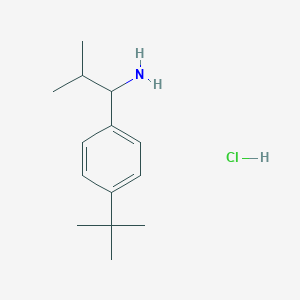![molecular formula C11H15BrN2O B1381579 [1-(4-Amino-2-bromophenyl)pyrrolidin-3-yl]methanol CAS No. 1565386-11-9](/img/structure/B1381579.png)
[1-(4-Amino-2-bromophenyl)pyrrolidin-3-yl]methanol
Overview
Description
“[1-(4-Amino-2-bromophenyl)pyrrolidin-3-yl]methanol” is a compound with the CAS Number: 1565386-11-9. It has a molecular weight of 271.16 and its IUPAC name is (1-(4-amino-2-bromophenyl)pyrrolidin-3-yl)methanol . The compound is stored at room temperature and has a purity of 95%. It is in the form of oil .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “[1-(4-Amino-2-bromophenyl)pyrrolidin-3-yl]methanol”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .
Molecular Structure Analysis
The molecular structure of “[1-(4-Amino-2-bromophenyl)pyrrolidin-3-yl]methanol” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle. This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .
Physical And Chemical Properties Analysis
“[1-(4-Amino-2-bromophenyl)pyrrolidin-3-yl]methanol” is an oil at room temperature. It has a molecular weight of 271.16 .
Scientific Research Applications
Multicomponent Synthesis
One application in scientific research is the utilization in multicomponent synthesis reactions. For example, novel pyridine derivatives have been synthesized using a three-component reaction involving malononitrile, an aldehyde, and piperidine in methanol. This method emphasizes the compound's utility in constructing complex molecules from simpler ones, highlighting its potential as a versatile intermediate in organic synthesis (Wu Feng, 2011).
Crystal Structure Analysis
Another significant area is in the study of crystal structures. The triprolidinium cation, related to pyrrolidin-3-yl structures, has been analyzed for its protonation and interaction patterns within crystals, indicating the compound's relevance in understanding molecular geometries and intermolecular interactions (A. S. Dayananda et al., 2012).
Organic Catalysis
Further, derivatives of pyrrolidine, such as diamine derivatives of α,α-diphenyl-(S)-prolinol, have been explored as bifunctional organocatalysts in asymmetric Michael and Mannich addition reactions. This research highlights the compound's potential application in enhancing the selectivity and efficiency of chemical transformations (Gloria Reyes-Rangel et al., 2016).
Theoretical and Computational Studies
The compound has also been subject to theoretical studies, such as density functional theory (DFT) analyses, to understand its molecular structure, electronic properties, and reactivity. This research avenue is crucial for predicting the behavior of new synthetic compounds and designing molecules with desired properties (S. Trivedi, 2017).
Application in Organic Synthesis
Additionally, the synthesis and rearrangement of chlorinated pyrrolidin-2-ones into useful adducts for the preparation of agrochemicals or medicinal compounds showcase the utility of related structures in producing biologically active molecules (F. Ghelfi et al., 2003).
Future Directions
Pyrrolidine derivatives, such as “[1-(4-Amino-2-bromophenyl)pyrrolidin-3-yl]methanol”, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future directions in this field could involve the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
[1-(4-amino-2-bromophenyl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c12-10-5-9(13)1-2-11(10)14-4-3-8(6-14)7-15/h1-2,5,8,15H,3-4,6-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQGJYHUIDRYKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C2=C(C=C(C=C2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Amino-2-bromophenyl)pyrrolidin-3-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{[(Benzyloxy)carbonyl]amino}-3,3-dimethylcyclohexane-1-carboxylic acid](/img/structure/B1381497.png)
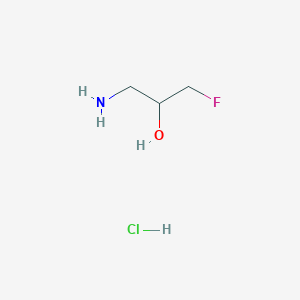
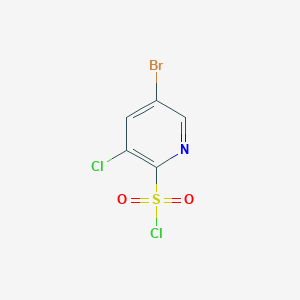
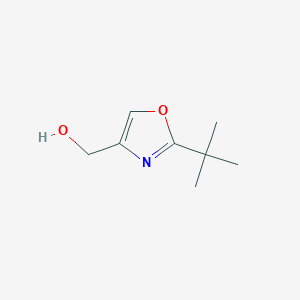

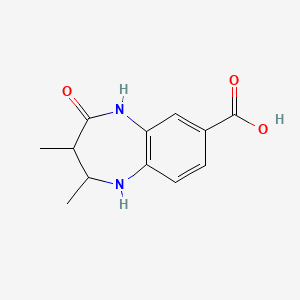
propylamine](/img/structure/B1381508.png)
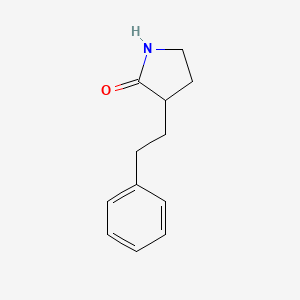
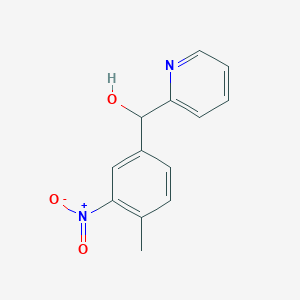
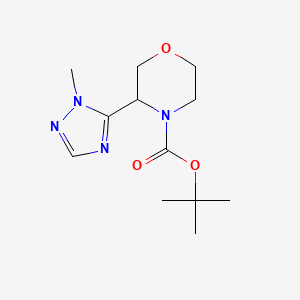
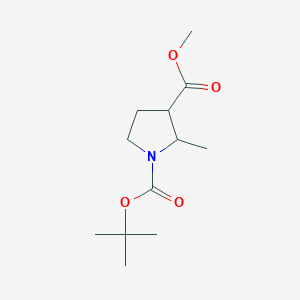
![tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate](/img/structure/B1381518.png)
